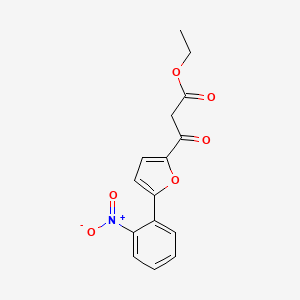

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate

Description

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate (CAS: 52119-39-8, C₁₁H₁₁NO₅) is a β-keto ester derivative featuring a furan ring substituted with a 2-nitrophenyl group at the 5-position and a 3-oxopropanoate ester moiety. This compound is synthesized via nucleophilic addition reactions involving diethyl oxalate and substituted heterocyclic precursors, as seen in analogous procedures for related esters .

Properties

Molecular Formula |

C15H13NO6 |

|---|---|

Molecular Weight |

303.27 g/mol |

IUPAC Name |

ethyl 3-[5-(2-nitrophenyl)furan-2-yl]-3-oxopropanoate |

InChI |

InChI=1S/C15H13NO6/c1-2-21-15(18)9-12(17)14-8-7-13(22-14)10-5-3-4-6-11(10)16(19)20/h3-8H,2,9H2,1H3 |

InChI Key |

YMJYOKMFLTYSBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions typically include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions (around 80-100°C)

Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates to form polysubstituted furans through a series of reactions, including Michael addition, intramolecular nucleophilic addition, and elimination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated furans.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate has been investigated for its potential pharmacological properties, particularly as an anti-inflammatory and anticancer agent. The nitrophenyl group may enhance the compound's ability to interact with biological targets.

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in treating inflammatory diseases .

- Anticancer Properties : Research indicated that the compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules.

Synthetic Applications

- Building Block for Complex Molecules : this compound can be utilized as a precursor in synthesizing other biologically active compounds through various reaction pathways such as nucleophilic substitutions and cycloadditions .

- Furan Derivatives : The furan moiety allows for further modifications, enabling the synthesis of novel derivatives with enhanced biological activity or improved pharmacokinetic properties .

Material Science

Recent studies have explored the use of this compound in material science, particularly in developing polymeric materials with specific properties.

Material Applications

- Polymer Synthesis : this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as UV resistance or antimicrobial activity .

- Nanocomposites : Research indicates that incorporating this compound into nanocomposite structures can improve thermal stability and electrical conductivity, making it suitable for applications in electronics and coatings .

Data Summary Table

Mechanism of Action

The mechanism of action of Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogs, their substituents, synthesis yields, and applications:

Key Structural and Functional Differences

Aromatic vs. Heterocyclic Cores :

- The target compound’s furan ring provides electron-rich aromaticity, enhancing reactivity in cycloaddition reactions compared to pyridine-based analogs (e.g., ’s nitropyridine derivatives) .

- Nitro Group Position : The 2-nitrophenyl group on the furan ring (target compound) contrasts with 3-fluoro-5-methylphenyl () or 2-fluorophenyl () substituents, altering electronic effects and steric hindrance.

Synthesis Yields :

- Biological and Chemical Applications: Anticancer Potential: Aminopyridine derivatives () exhibit targeted activity against AIMP2-DX2, a cancer-associated protein, whereas the target compound’s applications remain exploratory . Solubility and Stability: Tetrahydrofuran-substituted analogs () demonstrate improved solubility in polar solvents compared to aromatic variants .

Biological Activity

Ethyl 3-(5-(2-nitrophenyl)furan-2-yl)-3-oxopropanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 10561837

This compound features a furan ring substituted with a nitrophenyl group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, including proteins and nucleic acids. This interaction can lead to various biological effects, such as:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Modulation of Cellular Signaling : It can influence signaling pathways by acting on receptors or other molecular targets.

Biological Activity and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound. Below are key findings from various research articles:

Anticancer Activity

- Study on Cell Lines : In vitro studies demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.

- Case Study : A case study involving the use of this compound in combination with traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in animal models.

Antimicrobial Properties

- Inhibition of Bacterial Growth : this compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Mechanism : The antibacterial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of protein synthesis.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.